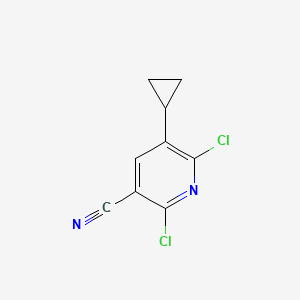

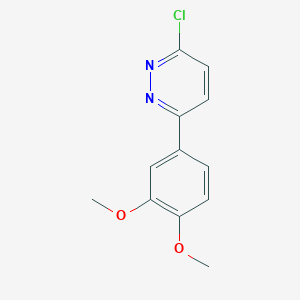

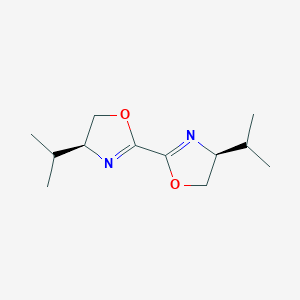

![molecular formula C10H16ClNO B3097817 [3-(苄氧基)丙基]胺盐酸盐 CAS No. 132061-36-0](/img/structure/B3097817.png)

[3-(苄氧基)丙基]胺盐酸盐

描述

“[3-(Benzyloxy)propyl]amine hydrochloride” is a chemical compound with the molecular formula C10H16ClNO . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of amines, such as “[3-(Benzyloxy)propyl]amine hydrochloride”, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .Molecular Structure Analysis

The molecular structure of “[3-(Benzyloxy)propyl]amine hydrochloride” consists of a benzyl group (C6H5CH2-) attached to an oxygen atom, which is further connected to a propyl group (CH2CH2CH2-) with an amine functional group (NH2) and a hydrochloride ion (Cl-) .Chemical Reactions Analysis

Amines, including “[3-(Benzyloxy)propyl]amine hydrochloride”, can undergo a variety of chemical reactions. They can act as bases, accepting a proton from water to form substituted ammonium ions . They can also undergo acylation reactions with acyl chlorides and acid anhydrides .科学研究应用

生物偶联研究: [3-(苄氧基)丙基]胺盐酸盐在生物偶联的背景下进行研究。Nakajima 和 Ikada (1995) 探索了在水性介质中羧酸和胺之间酰胺形成的机制,使用苯胺作为胺。他们研究了在 1-乙基-3-(3-(二甲氨基)丙基)碳二亚胺盐酸盐 (EDC) 存在下乙二胺和苯胺与羧酸的反应,阐明了苯胺在生物偶联化学中的效用 (Nakajima & Ikada, 1995).

金属螯合研究: Hahn 和 Rupprecht (1991) 探索了具有医学意义的金属螯合物,其中双[3-(2,3-二羟基苯氧基)丙基]-胺盐酸盐二酚配体,[3-(苄氧基)丙基]胺盐酸盐的衍生物,将 99m[TcO4]− 离子还原为低价态 99mTc,与还原后的 99mTc 形成络合物。这项研究展示了 [3-(苄氧基)丙基]胺盐酸盐衍生物在放射性药物领域的应用 (Hahn & Rupprecht, 1991).

聚合物化学应用: 在聚合物化学中,[3-(苄氧基)丙基]胺盐酸盐衍生物用于提高分子对苯并噁嗪环形成的反应性。Trejo-Machin 等人 (2017) 利用苯乙酸与乙二醇和聚乙二醇等分子反应,与生物基胺反应,形成苯并噁嗪端封分子,表明 [3-(苄氧基)丙基]胺盐酸盐在聚合物合成中的作用 (Trejo-Machin et al., 2017).

催化研究: Ghosh 等人 (2013) 开发了一种使用 [3-(苄氧基)丙基]胺盐酸盐,用胺盐酸盐氧化酰胺化苯甲醇的方法。这项研究突出了其在温和条件下合成苯甲酰胺的催化过程中的效用 (Ghosh et al., 2013).

化学合成和晶体工程: 在晶体工程领域,[3-(苄氧基)丙基]胺盐酸盐用于形成共晶。Childs 等人 (2004) 报道了含有氟西汀盐酸盐和 [3-(苄氧基)丙基]胺盐酸盐的共晶的形成,证明了其在设计具有改变物理性质的药物共晶中的重要性 (Childs et al., 2004).

发光材料研究: Pereira 等人 (2018) 合成了由双[(3-三甲氧基甲硅烷基)丙基]胺(与 [3-(苄氧基)丙基]胺盐酸盐相关的化合物)合成的胺功能化桥连倍半硅氧烷,证明了其在创建具有独特光学性质的发光材料中的潜力 (Pereira et al., 2018).

作用机制

Target of Action

Similar compounds, such as 3-(benzyloxy)pyridin-2-amine, have been found to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammatory responses and cellular growth and differentiation, respectively.

Mode of Action

Amines, in general, are known to be basic and good nucleophiles due to the lone pair of electrons on the nitrogen atom . They can react with electrophiles in several polar reactions, potentially leading to changes in the target proteins’ function .

Biochemical Pathways

It’s worth noting that amines can participate in a variety of biochemical reactions due to their basicity and nucleophilicity .

Result of Action

Given the compound’s potential interaction with proteins such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14, it could potentially influence inflammatory responses and cellular growth and differentiation .

Action Environment

Environmental factors such as temperature, pH, and salt concentration can influence the formation and activity of biogenic amines . These factors could potentially affect the action, efficacy, and stability of [3-(Benzyloxy)propyl]amine hydrochloride.

安全和危害

The safety data sheet for a similar compound, benzyl chloride, indicates that it is a flammable liquid and may be corrosive to metals. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle it with care, using protective gloves, clothing, and eye/face protection, and to use it only in a well-ventilated area .

未来方向

While specific future directions for “[3-(Benzyloxy)propyl]amine hydrochloride” are not mentioned in the sources retrieved, the field of amine chemistry continues to evolve. For instance, new methods for the protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, have been reported . Such developments could potentially impact the synthesis and applications of amines like “[3-(Benzyloxy)propyl]amine hydrochloride”.

属性

IUPAC Name |

3-phenylmethoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c11-7-4-8-12-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHACYHUPDFXUIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

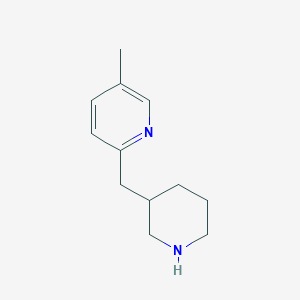

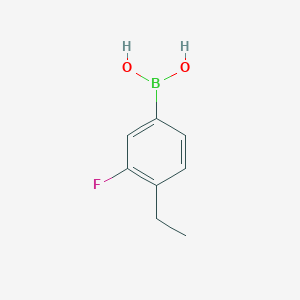

![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B3097744.png)

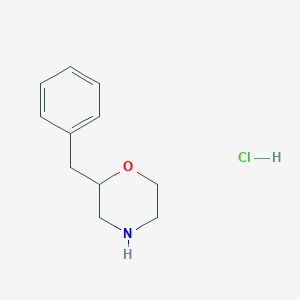

![[3-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B3097771.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3097791.png)